4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C11H12BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy moiety, which is further linked to a tetrahydro-2H-pyran ring.
Preparation Methods
The synthesis of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-3-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The phenoxy moiety can undergo oxidation reactions to form quinone derivatives under specific conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas or tin(II) chloride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is not well-documented due to the lack of extensive research on its biological activity. it is believed that the compound may interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but with the nitro group positioned differently on the phenoxy ring.
2-(Bromomethyl)tetrahydro-2H-pyran: This compound lacks the nitro group and has a simpler structure.
4-(Bromomethyl)tetrahydro-2H-pyran: Similar to the previous compound but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14BrNO4 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
4-[(2-bromo-3-nitrophenoxy)methyl]oxane |
InChI |
InChI=1S/C12H14BrNO4/c13-12-10(14(15)16)2-1-3-11(12)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2 |
InChI Key |
IGLKETXEXRIMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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